molecular formula C14H17Cl2NO B4740280 1-(2,5-dichlorobenzoyl)azocane

1-(2,5-dichlorobenzoyl)azocane

Cat. No. B4740280
M. Wt: 286.2 g/mol
InChI Key: AXLKSHBRAYXULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorobenzoyl)azocane, also known as DCBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCBA is a heterocyclic compound that contains both an azo group and a benzoyl group, making it useful in various fields of study, including chemistry, biology, and medicine. In

Scientific Research Applications

1-(2,5-dichlorobenzoyl)azocane has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. In drug development, 1-(2,5-dichlorobenzoyl)azocane has been found to have anticancer and antiviral properties, making it a potential candidate for the treatment of various diseases. In enzyme kinetics, 1-(2,5-dichlorobenzoyl)azocane has been used to study the activity of enzymes such as chymotrypsin and trypsin. In protein-protein interactions, 1-(2,5-dichlorobenzoyl)azocane has been used to investigate the binding affinity between proteins, providing insights into the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzoyl)azocane is not fully understood, but it is believed to involve the formation of a covalent bond between the azo group and the target molecule. This covalent bond can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, depending on the target molecule.
Biochemical and Physiological Effects:
1-(2,5-dichlorobenzoyl)azocane has been found to have various biochemical and physiological effects, depending on the target molecule. In enzyme inhibition studies, 1-(2,5-dichlorobenzoyl)azocane has been shown to inhibit the activity of chymotrypsin and trypsin, which are involved in the digestion of proteins. In protein-protein interaction studies, 1-(2,5-dichlorobenzoyl)azocane has been found to disrupt the binding of proteins such as p53 and MDM2, which are involved in the regulation of cell growth and division. These effects suggest that 1-(2,5-dichlorobenzoyl)azocane has potential applications in drug development and disease treatment.

Advantages and Limitations for Lab Experiments

1-(2,5-dichlorobenzoyl)azocane has several advantages for lab experiments, including its high purity and stability, as well as its ability to form covalent bonds with target molecules. However, 1-(2,5-dichlorobenzoyl)azocane also has limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and handling. These limitations should be taken into consideration when using 1-(2,5-dichlorobenzoyl)azocane in lab experiments.

Future Directions

There are several future directions for the study of 1-(2,5-dichlorobenzoyl)azocane. One potential direction is the investigation of its anticancer and antiviral properties, with the aim of developing new drugs for the treatment of cancer and viral infections. Another direction is the study of its interactions with other target molecules, such as DNA and RNA, which could provide insights into the mechanisms of various biological processes. Finally, the development of new synthesis methods for 1-(2,5-dichlorobenzoyl)azocane could improve its availability and reduce its cost, making it more accessible for scientific research.

properties

IUPAC Name

azocan-1-yl-(2,5-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO/c15-11-6-7-13(16)12(10-11)14(18)17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLKSHBRAYXULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl(2,5-dichlorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.